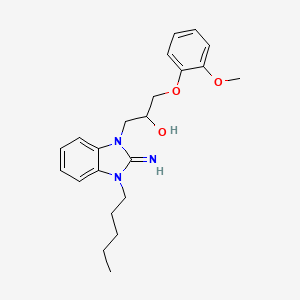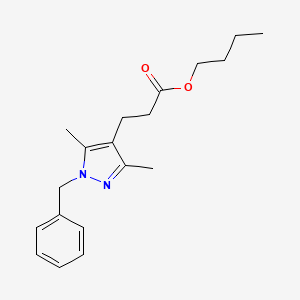
1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has a unique structure that combines a benzodiazole moiety with a methoxyphenoxy group, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of an appropriate o-phenylenediamine derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the benzodiazole intermediate with an appropriate amine or imine precursor.
Attachment of the Pentyl Group: The pentyl group can be introduced through alkylation reactions using pentyl halides or other suitable alkylating agents.
Formation of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through etherification reactions using methoxyphenol and appropriate alkylating agents.
Final Coupling: The final coupling of the benzodiazole intermediate with the methoxyphenoxy group can be achieved through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and other suitable leaving groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Imino-3-ethyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure with an ethyl group instead of a pentyl group.
1-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure with a methyl group instead of a pentyl group.
1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure with a propyl group instead of a pentyl group.
Uniqueness
The uniqueness of 1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL lies in its specific combination of functional groups and the length of the alkyl chain (pentyl group), which may confer distinct biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C22H29N3O3 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-(2-imino-3-pentylbenzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C22H29N3O3/c1-3-4-9-14-24-18-10-5-6-11-19(18)25(22(24)23)15-17(26)16-28-21-13-8-7-12-20(21)27-2/h5-8,10-13,17,23,26H,3-4,9,14-16H2,1-2H3 |
InChI Key |
WOFILWXIKKUJDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B11574556.png)
![2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11574558.png)
![6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B11574560.png)
![4,4,8-trimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11574562.png)
![Dimethyl [(4-methoxyphenyl)[(4-nitrophenyl)amino]methyl]phosphonate](/img/structure/B11574563.png)

![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11574576.png)
![1-(4-methylphenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11574577.png)
![7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11574585.png)
![(2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11574589.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574593.png)
![2-[(4-Chlorophenoxy)methyl]-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11574596.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B11574604.png)
![7-Fluoro-2-(2-methoxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574605.png)
